4-(azepan-1-ylsulfonyl)-N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(azepan-1-ylsulfonyl)-N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C29H29N3O3S2 and its molecular weight is 531.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(azepan-1-ylsulfonyl)-N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)benzamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anti-inflammatory research. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C29H29N3O3S2 and a molecular weight of 531.69 g/mol. It features a thiazole ring, which is often associated with various biological activities, and a sulfonamide group that enhances its pharmacological profile.
Antibacterial Activity
Recent studies have investigated the antibacterial properties of thiazole derivatives, including compounds similar to this compound. Thiazole and sulfonamide combinations have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated a low minimum inhibitory concentration (MIC) of 3.9 µg/mL against Staphylococcus aureus and Achromobacter xylosoxidans .
Table 1: Antibacterial Activity of Thiazole Derivatives
Compound Name | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Compound A | 3.9 | S. aureus |
Compound B | 5.0 | E. coli |
Compound C | 7.5 | Pseudomonas aeruginosa |
Anti-inflammatory Activity
In addition to antibacterial properties, thiazole derivatives have been evaluated for anti-inflammatory effects. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, certain substituted thiazoles exhibited strong inhibition of COX activity, correlating with reduced inflammation in animal models .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is significantly influenced by their structural features. Modifications at specific positions on the thiazole ring can enhance or diminish their activity:
- Substituents on the Thiazole Ring : The presence of bulky groups at certain positions has been associated with increased antibacterial potency.
- Sulfonamide Group : This group is crucial for enhancing solubility and bioactivity.
Table 2: Structure-Activity Relationships
Substituent Position | Substituent Type | Effect on Activity |
---|---|---|
3 | Methyl | Increased antibacterial |
4 | Chlorine | Enhanced anti-inflammatory |
5 | Isopropyl | Reduced activity |
Study 1: Antimicrobial Efficacy
A study published in PubMed Central explored a series of thiazole derivatives, including those structurally related to our compound, demonstrating their efficacy against various bacterial strains. The results indicated that compounds with specific substitutions exhibited potent activity against multidrug-resistant strains .
Study 2: Inhibition of COX Enzymes
Another research effort focused on evaluating the anti-inflammatory properties of thiazole derivatives through COX inhibition assays. The findings revealed that certain derivatives significantly inhibited COX enzymes, leading to reduced inflammation in carrageenan-induced paw edema models in rats .
Propriétés
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3S2/c1-21-11-13-22(14-12-21)26-27(23-9-5-4-6-10-23)36-29(30-26)31-28(33)24-15-17-25(18-16-24)37(34,35)32-19-7-2-3-8-20-32/h4-6,9-18H,2-3,7-8,19-20H2,1H3,(H,30,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYODSLHKZFXDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.